molecular formula C9H8F2O3 B8698733 Methyl 2,4-difluoro-3-methoxybenzoate

Methyl 2,4-difluoro-3-methoxybenzoate

Cat. No. B8698733
M. Wt: 202.15 g/mol
InChI Key: SUOVHDGBKPOZBF-UHFFFAOYSA-N
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Patent
US06025370

Procedure details

In 350 ml of tetrahydrofuran was dissolved 22.9 g of 2,6-difluoroanisole, and to the solution was added dropwise 110 ml of a 1.6 M solution of n-butyllithium in n-hexane at -70° C. over a period of 30 minutes. The resulting mixture was stirred at the same temperature for 1 hour, and carbon dioxide was introduced thereinto, after which the mixture was heated to 0° C. over a period of 1 hour. The reaction mixture was added to a mixed solvent of 300 ml of ethyl acetate and 700 ml of water and the pH was adjusted to 1 with 6N hydrochloric acid, after which the organic layer was separated. The organic layer obtained was washed with a saturated aqueous sodium chloride solution, followed by adding thereto a solution of diazomethane in diethyl ether, and the resulting mixture was stirred at room temperature for 10 minutes and distilled under reduced pressure to remove the solvent. The resulting residue was purified by a column chromatography (eluent; n-hexane:ethyl acetate=10:1) to obtain 16.8 g of methyl 2,4-difluoro-3-methoxybenzoate as colorless crystals.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
22.9 g
Type
reactant
Reaction Step Four
Quantity
350 mL
Type
solvent
Reaction Step Four
Name
Quantity
700 mL
Type
solvent
Reaction Step Five
Quantity
300 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[C:3]=1[O:9][CH3:10].[CH2:11]([Li])CCC.[C:16](=[O:18])=[O:17].Cl>O1CCCC1.CCCCCC.O.C(OCC)(=O)C>[F:1][C:2]1[C:3]([O:9][CH3:10])=[C:4]([F:8])[CH:5]=[CH:6][C:7]=1[C:16]([O:18][CH3:11])=[O:17]

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
22.9 g
Type
reactant
Smiles
FC1=C(C(=CC=C1)F)OC
Name
Quantity
350 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
700 mL
Type
solvent
Smiles
O
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at the same temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after which the organic layer was separated
CUSTOM
Type
CUSTOM
Details
The organic layer obtained
WASH
Type
WASH
Details
was washed with a saturated aqueous sodium chloride solution
ADDITION
Type
ADDITION
Details
by adding
STIRRING
Type
STIRRING
Details
a solution of diazomethane in diethyl ether, and the resulting mixture was stirred at room temperature for 10 minutes
Duration
10 min
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the solvent
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by a column chromatography (eluent; n-hexane:ethyl acetate=10:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=C(C(=O)OC)C=CC(=C1OC)F
Measurements
Type Value Analysis
AMOUNT: MASS 16.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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